molecular formula C12H16O4 B12609244 Ethyl 4-(methoxymethoxy)-2-methylbenzoate CAS No. 648438-85-1

Ethyl 4-(methoxymethoxy)-2-methylbenzoate

Katalognummer: B12609244
CAS-Nummer: 648438-85-1
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: MYPCSWQTXKEFPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(methoxymethoxy)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methoxymethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methoxymethoxy)-2-methylbenzoate typically involves multiple steps. One common method includes the esterification of 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(formyloxymethoxy)-2-methylbenzoic acid, while reduction of the ester group can produce 4-(methoxymethoxy)-2-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Ethyl 4-(methoxymethoxy)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-methoxybenzoate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    Methyl 4-(methoxymethoxy)-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    4-(Methoxymethoxy)-2-methylbenzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.

Uniqueness

This compound is unique due to the presence of both methoxy and methoxymethoxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

648438-85-1

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

ethyl 4-(methoxymethoxy)-2-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)11-6-5-10(7-9(11)2)16-8-14-3/h5-7H,4,8H2,1-3H3

InChI-Schlüssel

MYPCSWQTXKEFPI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=C1)OCOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.